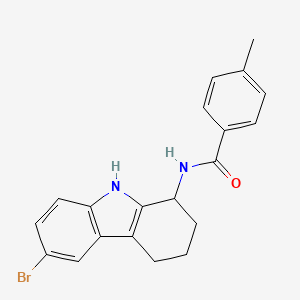![molecular formula C12H16N2O2 B14221543 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- CAS No. 632357-10-9](/img/structure/B14221543.png)
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is a compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. This compound, in particular, has a methoxyphenyl group attached to the piperidinone ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can be achieved through various methods. One common approach involves the condensation of p-anisidine (4-methoxyaniline) with a suitable piperidinone precursor under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A simpler analog without the methoxyphenyl group.
4-Methoxyphenylpiperidine: A compound with a similar structure but lacking the carbonyl group of the piperidinone.
N-Phenylpiperidinone: A compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is unique due to the presence of both the piperidinone ring and the methoxyphenyl group. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
632357-10-9 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4S)-4-(4-methoxyanilino)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)14-10-6-7-13-12(15)8-10/h2-5,10,14H,6-8H2,1H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
XIAJXZHQDDEYKD-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N[C@H]2CCNC(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



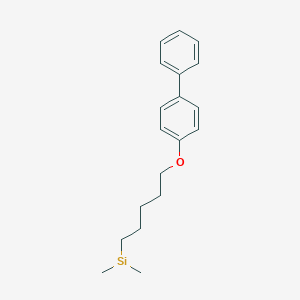
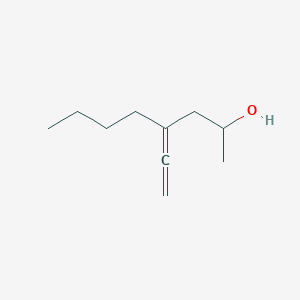
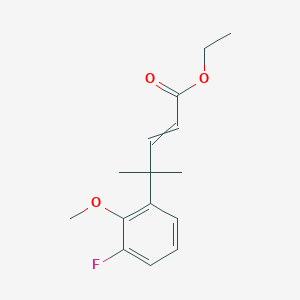
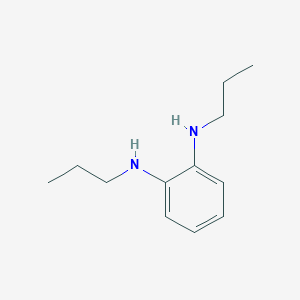
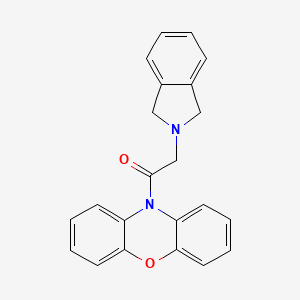
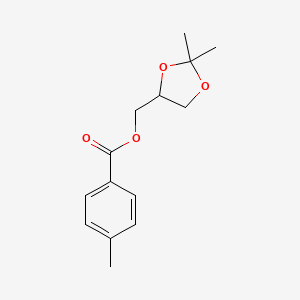
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
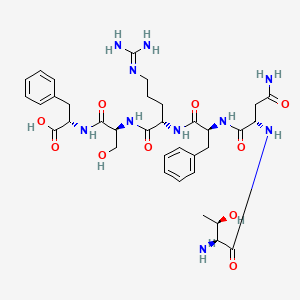

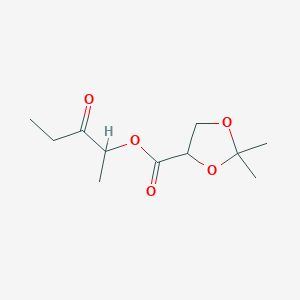
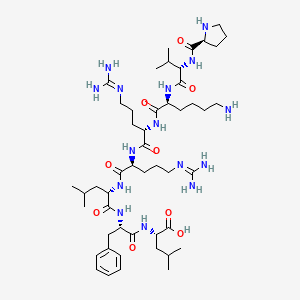
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
